3-Bromo-2-chloro-6-(methylthio)pyridine
Description
Contextual Background of Substituted Pyridines in Chemical Research
Substituted pyridines are a class of heterocyclic organic compounds that feature a pyridine (B92270) ring—a six-membered aromatic ring containing one nitrogen atom—with various functional groups attached. These compounds are of significant interest in chemical research due to their prevalence in a wide array of biologically active molecules and functional materials. nih.gov The pyridine scaffold is a key component in numerous pharmaceuticals and agrochemicals. nih.gov The reactivity of the pyridine ring is influenced by the electron-withdrawing nature of the nitrogen atom, which makes it prone to nucleophilic substitution, particularly at the C-2 and C-4 positions. nih.gov However, functionalizing the pyridine ring can be challenging, often requiring specific and sometimes harsh reaction conditions to achieve desired substitutions. acs.org
In recent years, researchers have developed innovative synthetic methods to create highly substituted pyridines. nih.gov These methods aim to provide milder and more efficient pathways to these valuable compounds, expanding their accessibility for various applications. nih.govacs.org The development of novel protocols, including multicomponent reactions and catalytic systems, has been a focus of synthetic organic chemistry. nih.govrsc.org
Significance of Halogenated and Thioether-Containing Pyridine Systems
The introduction of halogen atoms and thioether groups onto a pyridine ring significantly modifies its chemical properties and potential applications. Halogenated pyridines are crucial intermediates in organic synthesis. The presence of halogens, such as bromine and chlorine, provides reactive sites for further chemical transformations, including cross-coupling reactions, which are fundamental in the construction of complex molecules. pipzine-chem.com The positions of the halogens on the pyridine ring direct subsequent reactions, allowing for selective functionalization. acs.org
Thioether groups, on the other hand, introduce a sulfur atom, which can influence the molecule's electronic properties and its ability to coordinate with metal ions. The sulfur atom in a thioether can act as a halogen-bond acceptor, influencing the compound's reactivity and supramolecular chemistry. nih.gov Pyridine derivatives containing thioether moieties are explored for their potential in materials science and as ligands in coordination chemistry. google.com The combination of halogens and a thioether group on the same pyridine ring creates a multifunctional scaffold with distinct reactive sites, offering a versatile platform for the synthesis of novel compounds.
Research Landscape Surrounding 3-Bromo-2-chloro-6-(methylthio)pyridine
The specific compound, this compound, is a polysubstituted pyridine that features a bromine atom at the 3-position, a chlorine atom at the 2-position, and a methylthio group at the 6-position. While this compound is commercially available as a building block for chemical synthesis, dedicated research focusing exclusively on its properties and applications appears to be limited. achemblock.com Its availability from chemical suppliers suggests its utility as an intermediate in the synthesis of more complex molecules for pharmaceutical or materials science research. achemblock.comchemscene.comambeed.com
The structure of this compound presents multiple reactive sites. The bromine and chlorine atoms are susceptible to displacement through various nucleophilic substitution and cross-coupling reactions. The methylthio group can also be a target for chemical modification, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, further expanding its synthetic potential. The strategic placement of these functional groups makes it a potentially valuable precursor for creating diverse molecular architectures.
Below is a table summarizing the key chemical identifiers for this compound.
| Identifier | Value |
| IUPAC Name | This compound |
| Molecular Formula | C6H5BrClNS |
| CAS Number | Not broadly listed, indicating it may be a niche research chemical. |
This table contains data for this compound.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-chloro-6-methylsulfanylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNS/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UILDENRKBGCLIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=C(C=C1)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101265947 | |
| Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1809158-14-2 | |
| Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1809158-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 3-bromo-2-chloro-6-(methylthio)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101265947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Bromo 2 Chloro 6 Methylthio Pyridine
Precursor Compounds and Starting Materials in Pyridine (B92270) Synthesis
The synthesis of complex pyridine derivatives such as 3-Bromo-2-chloro-6-(methylthio)pyridine fundamentally relies on the availability of simpler, appropriately substituted pyridine precursors or the construction of the pyridine ring from acyclic materials. rsc.org General approaches to the pyridine core often involve the condensation of carbonyl compounds with ammonia (B1221849) or its derivatives, such as in the Hantzsch pyridine synthesis. baranlab.orgmdpi.com For instance, the condensation of 1,5-dicarbonyl compounds with ammonia can form the pyridine ring, which may then be oxidized. baranlab.org
More targeted to the desired substitution pattern, readily available substituted pyridines serve as key starting materials. A common precursor for introducing the 6-(methylthio) group is 2,6-dichloropyridine (B45657). The differential reactivity of the two chlorine atoms allows for selective substitution. Another strategic starting material is 2-chloro-6-methylpyridine (B94459). pipzine-chem.comresearchgate.net This compound provides the foundational structure onto which the bromo and methylthio groups can be added. The synthesis can also commence from 2-amino-6-methylpyridine, which can be converted into the 2-chloro derivative.
A more direct precursor, if available, is 2-chloro-6-(methylthio)pyridine (B1597599), which simplifies the synthesis to a single halogenation step. sigmaaldrich.com The synthesis of this intermediate itself often starts from materials like 2,6-dichloropyridine, where one chlorine is selectively substituted with a methylthio group.
Table 1: Key Precursor Compounds
| Precursor Compound | Typical Use | Reference(s) |
|---|---|---|
| 2,6-Dichloropyridine | Starting material for nucleophilic substitution to introduce the thioether group. | mdpi.com |
| 2-Chloro-6-methylpyridine | A scaffold for subsequent bromination and conversion of the methyl to a methylthio group. | pipzine-chem.comresearchgate.net |
| 2-Amino-6-methylpyridine | Can be converted to 2-chloro-6-methylpyridine via Sandmeyer-type reactions. | chemicalbook.com |
| 2-Chloro-6-(methylthio)pyridine | Direct precursor for the final bromination step. | sigmaaldrich.com |
Multi-Step Synthetic Routes
The construction of this compound typically involves a sequence of reactions, each targeting the introduction of a specific substituent. The order of these steps is critical for achieving the desired regiochemistry due to the directing effects of the substituents on the pyridine ring.
Halogenation Strategies for Pyridine Core Derivatization
Halogenation is a key step in functionalizing the pyridine core. researchgate.net The electron-deficient nature of the pyridine ring makes electrophilic aromatic substitution more difficult than for benzene, but it is still a viable strategy. youtube.com
A plausible route to the target molecule involves the bromination of a pre-existing chloro-substituted pyridine. For example, starting with 2-chloro-6-methylpyridine, bromination can be achieved using N-bromosuccinimide (NBS) in the presence of an initiator like benzoyl peroxide. pipzine-chem.com This reaction proceeds via a free radical substitution pathway to yield 3-bromo-2-chloro-6-methylpyridine. pipzine-chem.com Alternatively, electrophilic bromination of 6-methylpyridine with bromine in a solvent like glacial acetic acid can yield 3-bromo-6-methylpyridine, which would then require chlorination. pipzine-chem.com
Another strategy begins with a pyridin-2-ol derivative. For instance, 4-Methyl-5-nitropyridin-2-ol can be brominated at the 3-position with elemental bromine in acetic acid. rsc.org The resulting 3-bromo-4-methyl-5-nitropyridin-2-ol (B3026667) is then converted to the 2-chloro derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃). rsc.org This highlights a common strategy of converting a hydroxyl or amino group at the 2- or 4-position into a halogen, which can then act as a leaving group for subsequent reactions.
Table 2: Example Halogenation Reaction
| Starting Material | Reagent(s) | Product | Reference(s) |
|---|---|---|---|
| 2-Chloro-6-methylpyridine | N-Bromosuccinimide (NBS), Benzoyl peroxide | 3-Bromo-2-chloro-6-methylpyridine | pipzine-chem.com |
Thioether Formation Techniques on Pyridine Scaffolds
The introduction of the methylthio group is typically accomplished through nucleophilic aromatic substitution (SNAr). acsgcipr.org In this reaction, a good leaving group on the pyridine ring, such as a halogen, is displaced by a sulfur nucleophile. The most common nucleophile for creating a methylthio ether is the thiomethoxide anion (CH₃S⁻), usually from a salt like sodium thiomethoxide.
This technique is particularly effective for leaving groups at the 2- and 4-positions of the pyridine ring, which are activated towards nucleophilic attack by the ring nitrogen. Therefore, a precursor like 2,6-dichloropyridine can be selectively mono-substituted with sodium thiomethoxide to yield 2-chloro-6-(methylthio)pyridine. Careful control of reaction conditions (e.g., temperature, stoichiometry) is necessary to prevent disubstitution. The resulting 2-chloro-6-(methylthio)pyridine is then an ideal substrate for subsequent bromination at the 3-position. sigmaaldrich.com Thioether bonds can also be formed through metal-catalyzed processes or radical reactions, though SNAr is the most direct method for this specific transformation. acsgcipr.org
Regioselective Synthesis Approaches
Achieving the specific 3-bromo, 2-chloro, 6-methylthio substitution pattern is a challenge of regioselectivity. nih.gov The synthetic strategy must carefully orchestrate the introduction of each group. The inherent reactivity of the pyridine ring dictates that electrophilic attack (like bromination) is favored at the 3- and 5-positions, while nucleophilic attack is favored at the 2-, 4-, and 6-positions. rsc.orgyoutube.com
One successful regioselective strategy is as follows:
Start with 2,6-dichloropyridine.
Perform a regioselective nucleophilic aromatic substitution. Reacting 2,6-dichloropyridine with one equivalent of sodium thiomethoxide allows for the selective displacement of one chlorine atom to form 2-chloro-6-(methylthio)pyridine. The remaining chlorine at the 2-position is now on a ring that is somewhat deactivated to further nucleophilic substitution but is primed for electrophilic attack at the adjacent C3 position.
Perform electrophilic bromination. The 2-chloro and 6-methylthio groups will direct an incoming electrophile. Bromination of 2-chloro-6-(methylthio)pyridine is expected to occur at the C3 or C5 position. The precise outcome can be controlled by the choice of brominating agent and reaction conditions to favor the formation of this compound.
An alternative approach involves functionalizing a pre-existing methylpyridine. Starting with 2-chloro-6-methylpyridine, electrophilic bromination with NBS yields 3-bromo-2-chloro-6-methylpyridine. pipzine-chem.com The final, and most challenging, step would be to convert the 6-methyl group into a 6-methylthio group, a transformation that is less direct than the SNAr approach.
Advanced Synthetic Techniques
While classical methods are effective, advanced techniques involving catalysis offer alternative and often more efficient pathways for constructing highly substituted pyridines. nih.gov
Catalytic Methods in Synthesis
Transition-metal catalysis has become a powerful tool for the functionalization of pyridine rings, often through C-H activation. beilstein-journals.orgnih.gov While direct, sequential C-H activation to install all three substituents on a bare pyridine ring would be a formidable challenge in regiocontrol, catalytic methods are highly relevant for specific steps.
For instance, copper or palladium catalysts are widely used for C-S bond formation. acsgcipr.org A copper-catalyzed cross-coupling reaction between a halopyridine (e.g., 3-bromo-2,6-dichloropyridine) and a thiol or thiolate could be employed to form the thioether bond under milder conditions than traditional SNAr. organic-chemistry.orgnih.gov
Furthermore, catalytic methods can be used to construct the pyridine ring itself. A copper-catalyzed cascade reaction involving the cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates can produce highly substituted pyridines in a modular fashion. nih.gov By carefully selecting the substituted starting materials, one could potentially build a pyridine ring with the desired functionalities already in place or positioned for simple final modifications.
Flow Chemistry Applications
There is no specific literature detailing the application of flow chemistry for the synthesis of this compound. However, flow chemistry has been successfully applied to the synthesis of other polysubstituted pyridine compounds. For instance, researchers at Virginia Commonwealth University have developed a continuous flow process for halo-substituted nicotinonitriles, which significantly improved yield from 58% to 92% and reduced the manufacturing process from five batch steps to a single continuous one. vcu.edu Such methodologies often provide benefits like improved reaction control, enhanced safety, and higher yields compared to traditional batch processes. acs.orgmdpi.com The adaptation of such a system for the target compound would require dedicated research and development.
Sustainable Synthesis Considerations
Specific studies on the sustainable or "green" synthesis of this compound are not described in available literature. General trends in sustainable chemistry aim to reduce the use of hazardous reagents and solvents and improve energy efficiency. For related pyridine derivatives, alternative synthetic routes have been explored to avoid harsh chemicals. For example, in the synthesis of 2-bromo-6-chloromethylpyridine, methodologies have been developed to replace pyrophoric reagents like n-butyllithium with safer alternatives such as Turbo Grignard reagents, and toxic chlorinating agents like thionyl chloride with cyanuric chloride. mdpi.com These approaches reduce hazards and simplify reaction conditions. mdpi.com Additionally, the use of ultrasound has been explored as a green technique for preparing some functionalized pyridines. acs.org The development of biodegradable pyridinium-based ionic liquids also represents a move towards more environmentally friendly chemistry. rsc.org
Optimization and Yield Enhancement Strategies in Pyridine Synthesis
Detailed optimization and yield enhancement strategies specifically for the synthesis of this compound have not been published. Research on other substituted pyridines offers general strategies that could potentially be adapted. For polysubstituted pyridines, methods such as metal-free cascade reactions and multi-component reactions using promoters like ammonium (B1175870) iodide have been shown to produce moderate to excellent yields. acs.orgnih.gov Other strategies include the development of novel catalytic systems and reaction cascades to build the pyridine core with high efficiency and functional group tolerance. nih.gov For instance, a copper-catalyzed cascade reaction to produce highly substituted pyridines has been reported with yields ranging from 43-91%. nih.gov The thiolation of pyridine rings, a key step for synthesizing the target compound, has been studied using reagents like magnesium thiolates, though not on this specific bromo-chloro-substituted scaffold. researchgate.net
Theoretical and Computational Studies of 3 Bromo 2 Chloro 6 Methylthio Pyridine
Electronic Structure Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. For a molecule like 3-Bromo-2-chloro-6-(methylthio)pyridine, DFT calculations would be employed to determine its optimized geometry and electronic properties. nih.gov A common approach involves using a hybrid functional, such as B3LYP, in conjunction with a suitable basis set like 6-31G* or larger to accurately model the electronic environment. nih.gov
The primary output of a DFT calculation is the molecule's electron density, from which numerous properties can be derived. The geometry optimization process seeks the lowest energy conformation of the molecule, providing theoretical values for bond lengths, bond angles, and dihedral angles. These calculated parameters can be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. mdpi.com
Table 1: Illustrative Geometric Parameters for this compound from a Hypothetical DFT Calculation (B3LYP/6-31G)*
| Parameter | Atom(s) Involved | Calculated Value (Illustrative) |
| Bond Lengths (Å) | ||
| C-Br | 1.89 | |
| C-Cl | 1.74 | |
| C-S | 1.77 | |
| S-CH₃ | 1.81 | |
| C-N (average) | 1.34 | |
| **Bond Angles (°) ** | ||
| Cl-C-Br | 118.5 | |
| C-S-CH₃ | 105.2 | |
| C-N-C | 117.0 | |
| Dihedral Angles (°) | ||
| C-C-S-CH₃ | 85.0 |
Note: The values in this table are illustrative and not the result of an actual calculation on this compound.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital. youtube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. nih.gov These frontier orbitals are crucial in determining the molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated in a reaction, while the LUMO is the region most likely to accept an electron. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and reactive. nih.gov
Table 2: Illustrative Frontier Molecular Orbital Properties for this compound
| Molecular Orbital | Energy (eV) (Illustrative) | Description |
| HOMO | -6.5 | Primarily localized on the methylthio group and the pyridine (B92270) ring, indicating these are the primary sites for electrophilic attack. |
| LUMO | -1.2 | Distributed across the pyridine ring, particularly on the carbon atoms bearing the bromo and chloro substituents, suggesting these as sites for nucleophilic attack. |
| HOMO-LUMO Gap | 5.3 | Suggests a relatively stable molecule. |
Note: The values and descriptions in this table are illustrative and not from a specific calculation on this compound.
The distribution of electron density within a molecule is not uniform due to the different electronegativities of the constituent atoms. This charge distribution can be quantified using various population analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. nih.gov The resulting atomic charges provide insight into the electrostatic potential of the molecule.
A molecular electrostatic potential (MEP) map visually represents the electrostatic potential on the electron density surface. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack. For this compound, one would expect negative potential around the nitrogen atom and the sulfur atom of the methylthio group, and positive potential near the hydrogen atoms.
Conformational Analysis and Molecular Dynamics Simulations
For flexible molecules, conformational analysis is essential to understand their behavior. nih.gov In the case of this compound, the primary source of conformational flexibility is the rotation around the C-S bond of the methylthio group.
A conformational search can be performed by systematically rotating the methylthio group and calculating the energy of each conformation using DFT or other computational methods. This generates a potential energy surface, from which the most stable conformer (the global minimum) and any other low-energy conformers can be identified. The energy barriers between these conformers can also be determined.
Molecular dynamics (MD) simulations can provide further insight into the dynamic behavior of the molecule over time. By simulating the motion of the atoms at a given temperature, MD can explore the conformational space and reveal the preferred conformations and the transitions between them in a more dynamic context.
Prediction of Spectroscopic Signatures (Methodologies, not data)
Computational methods are invaluable for predicting spectroscopic data, which can aid in the identification and characterization of new compounds.
The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a powerful tool for structure elucidation. nih.gov DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, have become a standard approach for this purpose. nih.govnih.gov
The methodology involves first optimizing the geometry of the molecule. Then, the magnetic shielding tensors for each nucleus are calculated at the optimized geometry. These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. acs.org A linear regression analysis between the calculated and experimental chemical shifts for a set of known, related compounds can further improve the accuracy of the predictions. acs.org For this compound, this would involve calculating the ¹H and ¹³C chemical shifts.
Vibrational Frequency Analysis (IR/Raman)
Computational approaches, often employing methods like B3LYP with basis sets such as 6-311+G(**), can calculate harmonic frequencies. nih.gov These calculated frequencies are often scaled to better match experimental values. The resulting infrared and Raman intensities help in the assignment of observed spectral bands. nih.gov
For this compound, the key vibrational modes of interest would include the stretching and bending vibrations of the pyridine ring, as well as the vibrations associated with the substituents: the C-Br bond, the C-Cl bond, and the S-CH₃ group.
Predicted Vibrational Frequencies and Assignments:
Based on general principles and data from similar compounds, the following table outlines the expected regions for key vibrational modes.
| Functional Group/Vibration Type | Expected Wavenumber Range (cm⁻¹) | Notes |
| Pyridine Ring Vibrations | ||
| C-H stretching | 3000 - 3100 | Typically weak to medium intensity in IR. |
| C=C and C=N stretching | 1400 - 1600 | A series of characteristic bands for the aromatic ring. The substitution pattern influences the exact positions and intensities. researchgate.net |
| Ring breathing/deformation | 990 - 1050 | A characteristic mode for the pyridine ring, sensitive to substituent effects. |
| C-H in-plane bending | 1000 - 1300 | Several bands of variable intensity. |
| C-H out-of-plane bending | 700 - 900 | Strong bands in the IR spectrum, characteristic of the substitution pattern. |
| Substituent Vibrations | ||
| C-Cl stretching | 600 - 800 | The position is sensitive to the electronic environment. |
| C-Br stretching | 500 - 650 | Lower in frequency than C-Cl stretching due to the heavier bromine atom. |
| C-S stretching | 600 - 800 | Can sometimes overlap with C-Cl stretching bands. |
| S-CH₃ stretching | ~2920 and ~2850 | Asymmetric and symmetric stretching of the methyl group. |
| CH₃ bending | 1300 - 1470 | Asymmetric and symmetric bending (scissoring) modes. |
This table is predictive and based on typical vibrational frequencies for the respective functional groups.
The presence of heavy halogen atoms (Br and Cl) is expected to result in prominent low-frequency vibrational modes. The interaction and potential coupling between the vibrational modes of the substituents and the pyridine ring can lead to shifts in their characteristic frequencies. A detailed computational analysis would be required to assign each specific peak in a measured spectrum. nih.gov
Mass Spectrometry Fragmentation Pattern Prediction
The fragmentation pattern of this compound under electron ionization mass spectrometry (EI-MS) can be predicted by considering the stability of the resulting fragments and the known fragmentation pathways of related compounds. miamioh.edulibretexts.org The presence of both bromine and chlorine atoms, with their characteristic isotopic distributions (⁷⁹Br:⁸¹Br ≈ 1:1 and ³⁵Cl:³⁷Cl ≈ 3:1), will lead to a complex and distinctive pattern in the mass spectrum, particularly for the molecular ion and any fragments containing these halogens. libretexts.orgchemguide.co.ukdocbrown.infodocbrown.info
Predicted Fragmentation Pathways:
Molecular Ion Peak (M⁺): The molecular ion region will exhibit a cluster of peaks due to the isotopes of bromine and chlorine. The most abundant peaks will correspond to the combinations of the most abundant isotopes. The relative intensities of the M+, M+2, and M+4 peaks will be characteristic of the presence of one bromine and one chlorine atom. chemguide.co.uk
Loss of Halogen Radical: A primary fragmentation pathway is often the loss of a halogen radical. The C-Br bond is generally weaker than the C-Cl bond, so the initial loss of a bromine radical (•Br) is a highly probable event.
[M]⁺• → [M - Br]⁺ + •Br
Loss of Methyl Radical: The cleavage of the S-CH₃ bond can lead to the loss of a methyl radical (•CH₃).
[M]⁺• → [M - CH₃]⁺ + •CH₃
Loss of Thiomethyl Radical: The entire methylthio group can be lost as a radical.
[M]⁺• → [M - SCH₃]⁺ + •SCH₃
Sequential Fragmentations: Subsequent fragmentations can occur from these primary fragment ions, such as the loss of the second halogen or other small neutral molecules like HCN.
Predicted Mass-to-Charge Ratios (m/z) of Key Fragments:
| Fragment | Predicted m/z (for most abundant isotopes) | Notes |
| [C₆H₄BrClNS]⁺• (Molecular Ion) | ~251 | Will appear as a cluster of peaks due to Br and Cl isotopes. |
| [C₆H₄ClNS]⁺ (Loss of Br) | ~172 | Will show the characteristic 3:1 isotopic pattern for one chlorine atom. |
| [C₅H₄BrClS]⁺ (Loss of CH₃) | ~236 | Will show the isotopic pattern for one bromine and one chlorine atom. |
| [C₆H₄BrCl]⁺ (Loss of SCH₃) | ~204 | Will show the isotopic pattern for one bromine and one chlorine atom. |
| [C₅H₄N]⁺ (Pyridine radical cation) | ~78 | A common fragment in the mass spectra of pyridines. |
This table is predictive and based on the principles of mass spectral fragmentation. Actual spectra may show additional or different fragments.
A tool like CFM-ID could be used to predict the MS/MS spectra at different collision energies, providing a more detailed theoretical fragmentation pattern. wishartlab.com
Computational Elucidation of Reaction Mechanisms
Computational chemistry provides powerful tools for investigating the mechanisms of chemical reactions involving this compound. nih.gov Methods such as Density Functional Theory (DFT) can be used to map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and transition states. acs.org
The electronic properties of the substituents on the pyridine ring will significantly influence its reactivity. The bromo and chloro substituents are electron-withdrawing through induction but weakly deactivating. The methylthio group can be either weakly activating or deactivating depending on the reaction type, due to the interplay of its inductive and resonance effects. These factors will govern the regioselectivity and rate of reactions such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. nih.gov
Transition State Characterization
Transition state theory (TST) is a fundamental concept used to understand reaction rates. wikipedia.orgyoutube.com Computationally, a transition state is a first-order saddle point on the potential energy surface, connecting reactants and products. nih.gov Its structure and energy determine the activation barrier of a reaction.
For a given reaction of this compound, computational methods can be used to:
Locate the transition state structure: This involves optimization algorithms that search for a saddle point.
Calculate the activation energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants. youtube.com A higher activation energy corresponds to a slower reaction rate.
Perform vibrational frequency analysis: A true transition state will have exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. oberlin.edu
For example, in a nucleophilic aromatic substitution reaction, different transition states for attack at various positions on the pyridine ring could be calculated to predict the most likely site of substitution. The energies of these transition states would be influenced by the electronic effects of the bromo, chloro, and methylthio groups.
Reaction Coordinate Mapping
The reaction coordinate, also known as the Intrinsic Reaction Coordinate (IRC), represents the lowest energy path connecting the reactants to the products via the transition state. nih.gov Mapping the reaction coordinate provides a detailed picture of the structural and energetic changes that occur throughout the reaction.
An IRC calculation starts from the transition state structure and proceeds downhill in both the forward and reverse directions, ultimately leading to the reactant and product energy minima. This allows for:
Confirmation of the transition state: An IRC calculation verifies that the identified transition state correctly connects the desired reactants and products.
Identification of intermediates: The reaction path may reveal the presence of short-lived intermediates that are not readily apparent.
Analysis of bond formation/breaking: By following the IRC, one can observe the continuous process of bond cleavage and formation.
The United Reaction Valley Approach (URVA) is a sophisticated method that analyzes the reaction path curvature to partition the reaction into distinct phases, such as reactant preparation, chemical transformation, and product formation, and can even identify "hidden" intermediates and transition states. nih.gov
Solvent Effects and Environmental Interactions Modeling
The solvent environment can have a significant impact on the structure, reactivity, and spectral properties of a molecule. wikipedia.orgyoutube.com Computational models can be used to simulate these effects. Halogenated aromatic hydrocarbons, including substituted pyridines, can interact with their environment through various non-covalent interactions. iloencyclopaedia.org
Implicit Solvent Models: These models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), represent the solvent as a continuous medium with a specific dielectric constant. wikipedia.orgyoutube.com These models are computationally efficient and can be used to:
Calculate the solvation free energy.
Optimize molecular geometries in the presence of a solvent.
Predict how the solvent affects reaction barriers and equilibria.
For this compound, changing the solvent polarity is expected to influence its dipole moment and the energies of its frontier molecular orbitals. Studies on similar molecules like 3-chloropyridine (B48278) have shown that while molecular geometries are only slightly affected by solvent polarity, vibrational frequencies and other chemical properties can be significantly influenced. oberlin.edu
Explicit Solvent Models: In these models, individual solvent molecules are included in the calculation. This approach is more computationally demanding but can provide a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding or halogen bonding. wikipedia.org The interaction between the halogen atoms of this compound and solvent molecules could be particularly important in certain environments.
Modeling the environmental interactions of this compound would involve considering its potential for halogen bonding (where the bromine or chlorine atom acts as a Lewis acid) and other non-covalent interactions, which could influence its environmental fate and transport. nih.gov
Role of 3 Bromo 2 Chloro 6 Methylthio Pyridine As a Synthetic Building Block and Intermediate
Precursor in Heterocyclic Synthesis
The utility of halogenated pyridines as precursors in the synthesis of a wide array of heterocyclic compounds is well-established in chemical research. The presence of both a bromine and a chlorine atom on the pyridine (B92270) ring of 3-Bromo-2-chloro-6-(methylthio)pyridine allows for differential reactivity, enabling sequential and site-selective reactions to build intricate molecular architectures.
Currently, there is no specific information available in the public scientific literature detailing the direct use of this compound as a precursor for the synthesis of fused pyridine systems. However, compounds with similar substitution patterns, such as those containing bromo and chloro groups on a pyridine ring, are frequently employed in intramolecular and intermolecular cyclization reactions to form bicyclic and polycyclic aromatic systems. These reactions often involve metal-catalyzed processes, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds, leading to the annulation of a new ring onto the initial pyridine scaffold.
While direct examples of the construction of novel pyridine derivatives starting from this compound are not detailed in available research, the reactivity of its functional groups can be inferred from general principles of organic chemistry. The bromine atom at the 3-position and the chlorine atom at the 2-position are susceptible to nucleophilic substitution and are prime candidates for metal-catalyzed cross-coupling reactions. This would allow for the introduction of a wide variety of substituents, including alkyl, aryl, and other heterocyclic moieties, to generate a library of novel pyridine derivatives.
Table 1: Potential Reactions for Derivatization
| Reaction Type | Reagent | Potential Product |
|---|---|---|
| Suzuki Coupling | Arylboronic acid | Aryl-substituted pyridine |
| Sonogashira Coupling | Terminal alkyne | Alkynyl-substituted pyridine |
| Buchwald-Hartwig Amination | Amine | Amino-substituted pyridine |
Application in Supramolecular Chemistry Research
There is currently no specific research available that describes the application of this compound in the field of supramolecular chemistry. The design of supramolecular structures often relies on molecules with specific geometries and non-covalent interaction sites. While the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor or a metal coordinating site, and the halogens can participate in halogen bonding, its specific use for creating self-assembling systems like cages, rotaxanes, or catenanes has not been reported.
Potential in Materials Science Research
The application of pyridine-containing molecules in materials science is a broad and active area of research. However, specific studies detailing the use of this compound in this context are not found in the available literature.
There is no documented use of this compound in polymer chemistry. In principle, as a di-halogenated monomer, it could potentially undergo polycondensation reactions, such as Yamamoto or Suzuki polycondensation, to form conjugated polymers. Such materials often exhibit interesting photophysical or electronic properties.
No research has been published on the use of this compound in the development of liquid crystals. The synthesis of liquid crystalline materials typically requires molecules with a high aspect ratio and specific polarizability characteristics, often achieved by incorporating rigid core structures like biphenyls or phenyl-pyrimidines. While pyridine derivatives can be part of such structures, the specific contribution of this compound to this field has not been investigated.
Coordination Chemistry and Ligand Design Studies
Currently, there is a notable absence of published research in peer-reviewed scientific literature detailing the coordination chemistry or ligand design studies of this compound. A thorough search of established chemical and scientific databases has not yielded any articles or reports on the use of this compound as a ligand in the formation of metal complexes.
Consequently, no data is available on its binding modes, the types of metal centers it might coordinate with, or the structural characteristics of any potential resulting complexes. The exploration of this compound as a building block in the field of coordination chemistry and ligand design remains an uninvestigated area of research.
Future Research Directions and Emerging Opportunities
Development of Novel Synthetic Routes for Halogenated Thioether Pyridines
The efficient and controlled synthesis of complex substituted pyridines like 3-Bromo-2-chloro-6-(methylthio)pyridine remains a key challenge in organic chemistry. Future research will likely focus on developing more versatile, efficient, and safer synthetic pathways.
Moreover, the development of novel building blocks is crucial. Research into the synthesis of specifically functionalized thiophenes and other heterocycles has paved the way for creating versatile precursors for more complex targets. nih.gov For example, modified synthetic routes for precursors like 2-bromo-6-chloromethylpyridine that avoid hazardous reagents such as n-butyllithium and thionyl chloride in favor of safer alternatives like Turbo Grignard reagents and cyanuric chloride are being explored. mdpi.com This trend towards milder and safer reaction conditions is expected to continue, enhancing the accessibility and scalability of these synthetic routes. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, are indispensable tools for creating carbon-carbon and carbon-heteroatom bonds and will be central to diversifying the substitution patterns on halogenated pyridines. jocpr.comwikipedia.org
Exploration of Unconventional Reactivity and Transformations
The distinct electronic properties of the pyridine (B92270) ring, combined with the presence of two different halogens and a thioether group, open up avenues for exploring unconventional reactivity.
A major focus will be on the selective functionalization of C–H bonds. beilstein-journals.org Transition-metal-catalyzed C–H activation is a powerful strategy for introducing new functional groups directly onto the pyridine core, bypassing the need for pre-functionalized substrates. beilstein-journals.org While ortho- and para-functionalization of pyridines are well-established, achieving meta-selectivity remains a significant challenge and a highly sought-after goal in synthetic chemistry. researchgate.netanalytik.news Recent breakthroughs involving temporary dearomatization of the pyridine ring to create a dienamine intermediate have shown promise for achieving meta-functionalization. analytik.news
The differential reactivity of the C-Br and C-Cl bonds offers another layer of synthetic control. Palladium-catalyzed cross-coupling reactions can often be tuned to selectively react at the more reactive C-Br bond, leaving the C-Cl bond intact for subsequent transformations. jocpr.com The emerging field of multimetallic catalysis, where two different metal catalysts work synergistically, could enable novel cross-coupling reactions, potentially allowing for the direct coupling of two different aryl groups at the bromine and chlorine positions in a single step. nih.gov Furthermore, the methylthio group is not merely a passive substituent; it can be oxidized to sulfoxide (B87167) or sulfone, or potentially be involved in C-H activation of the methyl group, further expanding the synthetic utility of the scaffold. thieme-connect.deresearchgate.net
Integration with Machine Learning for Reaction Prediction and Design
The synthesis of complex molecules like polysubstituted pyridines is increasingly being aided by artificial intelligence (AI) and machine learning (ML). arxiv.orgnih.gov These computational tools are revolutionizing retrosynthesis, the process of breaking down a target molecule into simpler, commercially available starting materials. arxiv.orgnih.govnih.govmit.edu
ML models, such as Deep Highway Networks (DHN) and transformers like Chemformer, are being trained on vast databases of chemical reactions to predict the most likely reactants and reaction conditions for a given product. nih.govmdpi.com This can significantly accelerate the design of synthetic routes by suggesting novel and efficient pathways that might not be immediately obvious to a human chemist. nih.gov For a target like this compound and its derivatives, ML could help in:
Retrosynthetic Analysis : Proposing efficient multi-step syntheses. arxiv.orgmit.edu
Reaction Condition Optimization : Predicting optimal solvents, catalysts, and temperatures to maximize yield and selectivity. beilstein-journals.orgchemrxiv.org
Exploring Chemical Space : Identifying novel derivatives with desired properties by predicting the outcomes of unexplored reactions.
A significant challenge is the need for large, high-quality datasets to train these models. beilstein-journals.orgambujtewari.com Future efforts will focus on developing models that can learn effectively from smaller datasets (low-data limit) and integrating expert chemical knowledge to improve prediction accuracy. ambujtewari.com Specialized models, such as RadicalRetro for radical reactions, demonstrate the potential for creating tailored AI tools for specific classes of chemical transformations. mdpi.com
Sustainable and Green Chemical Approaches for Derivatization
The principles of green chemistry are becoming integral to modern chemical synthesis, aiming to reduce environmental impact and improve safety. rsc.org The derivatization of halogenated thioether pyridines is an area ripe for the application of these principles. nih.gov
Key green approaches include:
Microwave-Assisted Synthesis : Using microwave irradiation can drastically reduce reaction times from hours to minutes, often leading to higher yields and purer products. acs.orgnih.govresearchgate.netmdpi.com
Solvent-Free Reactions : Performing reactions without a solvent, for example through mechanochemical methods like ball-milling, minimizes waste and can lead to unique reactivity. mdpi.comrsc.org
Green Solvents : When solvents are necessary, replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or ionic liquids is a key strategy. acs.orgbiosynce.comrasayanjournal.co.in Pyridine and its derivatives themselves can sometimes act as green solvents or as ligands that enhance catalyst activity and selectivity. biosynce.com
Multicomponent Reactions (MCRs) : Designing reactions where three or more reactants combine in a single pot to form the final product increases efficiency and reduces waste from intermediate purification steps. nih.govacs.orgrasayanjournal.co.in
These sustainable methods are not only environmentally responsible but also offer economic benefits through reduced energy consumption, less waste disposal, and simplified processes. rasayanjournal.co.in
Advanced Spectroscopic and Structural Elucidation Methodologies
The unambiguous determination of the structure of complex, polysubstituted pyridines is critical. While 1D NMR (¹H and ¹³C) provides basic information, advanced 2D NMR techniques are essential for definitive structural assignment. emerypharma.com
Future research and routine characterization will heavily rely on a suite of 2D NMR experiments:
COSY (Correlation Spectroscopy) : Identifies protons that are spin-spin coupled, helping to map out the proton framework of the molecule. emerypharma.commnstate.edu
HSQC (Heteronuclear Single Quantum Coherence) : Correlates proton signals directly to the carbon atoms they are attached to, providing clear C-H connectivity. slideshare.netntu.edu.sgnanalysis.com
HMBC (Heteronuclear Multiple Bond Correlation) : Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the entire molecular structure, especially in identifying the placement of substituents that lack protons. slideshare.net
NOESY (Nuclear Overhauser Effect Spectroscopy) : Identifies protons that are close to each other in space, providing insights into the 3D structure and conformation of the molecule. slideshare.net
These powerful techniques, often used in combination, allow chemists to solve complex structural puzzles and ensure the correct regiochemistry of the substituents on the pyridine ring, which is fundamental for understanding its reactivity and potential applications. mnstate.edu
Q & A
Q. What are the recommended synthetic routes for 3-bromo-2-chloro-6-(methylthio)pyridine, and how do reaction conditions influence yield?
The compound can be synthesized via halogen displacement reactions or cross-coupling methodologies . For example, bromotrimethylsilane-mediated bromination of precursor pyridines (e.g., 2-chloro-6-methylpyridine analogs) under controlled heating (80–120°C) is a viable route . Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature, and catalyst choice (e.g., nickel or palladium-based systems) significantly impact yield. For instance, nickel catalysts are effective in reductive coupling reactions for pyridine derivatives .
Q. How can the structure of this compound be confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELXL program is widely used for refining crystallographic data due to its robustness in handling small-molecule structures . Complementary techniques include:
Q. What analytical techniques are suitable for purity assessment?
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.
- GC-MS for volatile impurities, particularly for intermediates .
- Elemental analysis to validate C, H, N, S, and halogen content .
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence reactivity in cross-coupling reactions?
The methylthio group at C6 acts as an electron-donating group, enhancing nucleophilic aromatic substitution (SNAr) at C3 (bromo) or C2 (chloro). Steric hindrance from the methylthio group may slow reactions at adjacent positions, necessitating optimized catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings . Comparative studies with analogs like 3-bromo-2-chloro-6-(trifluoromethyl)pyridine (electron-withdrawing CF) show reduced SNAr reactivity but improved stability under acidic conditions .
Q. How can researchers resolve contradictions in reported synthetic yields for halogenated pyridines?
Discrepancies often arise from:
- Impurity profiles : Side products like dehalogenated species (e.g., 2-chloro-6-(methylthio)pyridine) may form under reducing conditions. Use LC-MS to track byproducts .
- Catalyst decomposition : Palladium catalysts may degrade in polar aprotic solvents, requiring ligand optimization (e.g., XPhos) .
- Moisture sensitivity : Bromo and chloro substituents are prone to hydrolysis; rigorous drying of solvents/reagents is critical .
Q. What strategies improve regioselectivity in functionalizing the pyridine core?
- Directing groups : The methylthio group at C6 directs electrophilic substitution to C4 (meta to S). For C2/C3 functionalization, use protecting groups (e.g., Boc for NH) or Lewis acids (e.g., AlCl) to alter electronic effects .
- Microwave-assisted synthesis : Accelerates reactions at C3/C2 positions with minimal side products .
Q. How can computational modeling predict reactivity or stability?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G**) can:
Q. What safety protocols are essential for handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods due to potential release of toxic HS or halogenated vapors .
- Storage : Inert atmosphere (N) at –20°C to prevent degradation .
Methodological Challenges and Solutions
Q. How to address low yields in multi-step syntheses involving halogenated pyridines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
